2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid is a chemical compound with the molecular formula C13H9N3O2 . It is provided to early discovery researchers as part of a collection of unique chemicals . It can be used as an organic synthesis intermediate and a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid is represented by the SMILES stringOC(=O)c1ccc2nc([nH]c2c1)-c3ccncc3
. The InChI key for this compound is TYFICRRCLJYFJU-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The molecular weight of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid is 239.23 g/mol . The compound is described as a yellow to brown powder .Applications De Recherche Scientifique
- “2-Pyridin-4-yl-3H-benzoimidazole-5-carboxylic acid” can be used as an organic synthesis intermediate and pharmaceutical intermediate .
- The specific methods of application or experimental procedures are not provided in the source .
- There are no specific results or outcomes mentioned in the source .
- A similar compound, “2-((2-(biphenyl-4-yl) imidazo [1, 2 …”, has been used as a corrosion inhibitor .
- The compound was found to have an efficiency of 99% at low concentrations ranging from 50-1000ppm .
- The compound also showed antibacterial activity with inhibition diameters of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .
- Another similar compound, “Pyrrolo [3,4-”, has been found to reduce blood glucose .
- This compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- The specific methods of application or experimental procedures are not provided in the source .
Organic Synthesis and Pharmaceutical Intermediates
Corrosion Inhibitor
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Benzimidazole analogues, which could potentially include “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid”, have been found to have medicinal properties .
- One such analogue was found to be a potent agonist with a percentage TOP agonist efficacy of 142% .
- The specific methods of application or experimental procedures are not provided in the source .
Medicinal Chemistry
Collagen Prolyl-4-Hydroxylase Inhibitor
- “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid” can be used as monomers to synthesize MOF (Metal-Organic Frameworks) materials .
- The specific methods of application or experimental procedures are not provided in the source .
- A pyridin-3-yl imidazole derivative was synthesized and its antimicrobial potential was determined against S. aureus, B. subtilis, and E. coli using ciprofloxacin as a reference drug .
- The specific methods of application or experimental procedures are not provided in the source .
- A series of indazole-pyridine compounds, which could potentially include “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid”, were synthesized and found to be potent inhibitors of protein kinase B/Akt .
- These compounds were also found to be orally bioavailable .
- The specific methods of application or experimental procedures are not provided in the source .
Monomers for Synthesizing MOF Materials
Antimicrobial Potential
Inhibitor of Protein Kinase B/Akt
Safety And Hazards
Propriétés
IUPAC Name |
2-pyridin-4-yl-1H-benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-2-1-3-10-11(9)16-12(15-10)8-4-6-14-7-5-8/h1-7H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMIUJKAAICMHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CC=NC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458775 |
Source
|
Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid | |
CAS RN |
124340-93-8 |
Source
|
Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.